molecular formula C13H17BrF3NO2S B1331581 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide CAS No. 957062-78-1

3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B1331581
CAS No.: 957062-78-1
M. Wt: 388.25 g/mol
InChI Key: IUJYPGDHDNNWCH-UHFFFAOYSA-N
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Description

3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide (CAS 957062-78-1) is a high-purity chemical reagent supplied for advanced research and development. This compound belongs to the class of N-substituted benzenesulfonamides, a group known for significant therapeutic potential. Benzenesulfonamide derivatives have been investigated for their anthelmintic (anti-parasitic) properties, specifically against infections like fascioliasis . Furthermore, structurally related benzenesulfonamide compounds are being actively explored in oncology research as novel, potent inhibitors of oxidative phosphorylation (OXPHOS), a promising therapeutic strategy for certain cancer subtypes that are dependent on aerobic metabolism . These OXPHOS inhibitors, which target Complex I of the electron transport chain, have demonstrated significant cytotoxicity in phenotypic screens and show efficacy in preclinical models, such as pancreatic cancer . The specific structural features of this compound—including the bromo and trifluoromethyl substituents on the benzene ring and the dipropyl moiety on the sulfonamide nitrogen—make it a valuable intermediate for medicinal chemists. It is used in structure-activity relationship (SAR) studies and lead optimization campaigns to develop new bioactive molecules targeting a range of diseases . Safety Data Sheets (SDS) are available for this product to ensure safe handling in the laboratory . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrF3NO2S/c1-3-5-18(6-4-2)21(19,20)12-8-10(13(15,16)17)7-11(14)9-12/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJYPGDHDNNWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650464
Record name 3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-78-1
Record name 3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957062-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination and Trifluoromethylation

  • The bromination of trifluoromethyl-substituted benzene derivatives is commonly achieved using brominating agents such as N,N′-dibromo-5,5-dimethylhydantoin in acidic media (sulfuric acid/acetic acid) at controlled temperatures around 40–50 °C to ensure regioselectivity and minimize isomeric impurities.

  • The trifluoromethyl group can be introduced via trifluoromethyl iodide (CF3I) in the presence of bases like potassium carbonate (K2CO3), or by using trifluoromethylation reagents under nucleophilic or radical conditions.

Sulfonation and Sulfonamide Formation

  • The sulfonamide group is introduced by first converting the brominated trifluoromethylbenzene to the corresponding sulfonyl chloride using chlorosulfonic acid (HSO3Cl). This intermediate is then reacted with dipropylamine (C6H15N) to form the sulfonamide linkage.

  • This two-step process involves careful control of reaction conditions such as temperature and stoichiometry to maximize yield and purity.

Step Reagents & Conditions Description Yield & Notes
1. Bromination N,N′-dibromo-5,5-dimethylhydantoin, H2SO4/AcOH, 45 °C Bromination of 1,3-bis(trifluoromethyl)benzene to 3-bromo-5-(trifluoromethyl)benzene ~97% with ~2.6% isomeric impurities
2. Sulfonyl Chloride Formation Chlorosulfonic acid, controlled temperature Conversion of brominated trifluoromethylbenzene to sulfonyl chloride intermediate High yield, requires quenching and careful handling
3. Sulfonamide Formation Dipropylamine, base (e.g., triethylamine), solvent (e.g., dichloromethane) Reaction of sulfonyl chloride with dipropylamine to yield target sulfonamide Typically high yield, purification by recrystallization or chromatography
  • Grignard Reaction Route: Starting from 3-bromo-5-(trifluoromethyl)benzene, a Grignard reagent can be formed using magnesium turnings in tetrahydrofuran (THF) at controlled temperatures (around 45 °C). This intermediate can be further functionalized, for example, by reaction with electrophiles such as trimethyl borate to form boronic acids, which serve as intermediates for further coupling reactions.

  • Palladium-Catalyzed Coupling: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) can be employed to introduce various substituents on the aromatic ring, including the trifluoromethyl group or amine derivatives, under mild conditions with good selectivity.

  • Temperature control is critical during bromination and sulfonation steps to avoid side reactions and isomer formation. Optimal bromination occurs at approximately 45 °C with rapid mixing to ensure uniform reagent distribution.

  • The sulfonyl chloride intermediate is moisture sensitive and must be handled under anhydrous conditions to prevent hydrolysis.

  • The amination step with dipropylamine is typically performed at low to ambient temperatures to control reaction rate and avoid overreaction.

Parameter Optimal Range/Condition Comments
Bromination Temperature 40–50 °C (preferably ~45 °C) Ensures regioselectivity and minimizes impurities
Brominating Agent N,N′-dibromo-5,5-dimethylhydantoin Provides controlled bromination in acidic media
Sulfonation Reagent Chlorosulfonic acid (HSO3Cl) Converts aromatic ring to sulfonyl chloride intermediate
Amination Reagent Dipropylamine (C6H15N) Forms sulfonamide group with high yield
Solvents Acetic acid, sulfuric acid, dichloromethane, THF Used in respective steps for solubility and reaction control
Purification Recrystallization, chromatography Ensures removal of isomers and by-products
  • Industrial synthesis adapts these laboratory methods to continuous flow reactors and automated systems to enhance reproducibility, safety, and scalability.

  • Purification techniques such as recrystallization and chromatographic separation are optimized to reduce isomeric impurities, which are typically around 2.6% in bromination products.

  • The sulfonamide formation step is critical for the final compound’s purity and biological activity, necessitating precise control over reaction conditions and reagent quality.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.

    Oxidation: Conducted in acidic or basic aqueous solutions at room temperature or slightly elevated temperatures.

    Reduction: Carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzenesulfonamides with various functional groups.

    Oxidation: Production of sulfonic acids and other oxidized derivatives.

    Reduction: Generation of amines and other reduced products.

Scientific Research Applications

3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, influencing their activity and function. The bromine atom may participate in halogen bonding, further stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Alkyl Substituent Variations

3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide (CAS 951885-25-9)
  • Molecular Formula: C₁₁H₁₃BrF₃NO₂S
  • Molecular Weight : 360.19 g/mol
  • Key Differences : Replaces dipropyl with diethyl groups, reducing steric bulk and lipophilicity.
  • Applications : Used in organic synthesis intermediates; marketed by Hepeng Bio with unspecified pharmacological activity .
Parameter Target Compound (Dipropyl) Diethyl Analog (CAS 951885-25-9)
Alkyl Chain Length Propyl Ethyl
Molecular Weight ~388 g/mol (estimated) 360.19 g/mol
Lipophilicity (LogP) Higher (predicted) Lower
Commercial Availability Discontinued Available
3-Bromo-N,5-dimethylbenzenesulfonamide (CAS 1020252-91-8)
  • Molecular Formula: C₈H₁₀BrNO₂S
  • Molecular Weight : 264.14 g/mol
  • Key Differences : Lacks trifluoromethyl group and dipropyl chains; simpler structure with methyl groups.

Pharmacologically Active Analogues

N-Cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide
  • Key Features : Designed as a COL3A1 inhibitor using Baidu Wenxin’s predictive model.
  • Activity: Exhibits higher inhibitory potency against COL3A1 compared to non-hydroxylated analogs.
  • Structural Contrast : Hydroxyl group at 4-position enhances hydrogen-bonding capacity, unlike the bromine in the target compound .
Celecoxib (C₁₇H₁₄F₃N₃O₂S)
  • Molecular Weight : 381.37 g/mol
  • Key Features : FDA-approved COX-2 inhibitor with a pyrazole core.
  • Comparison: Celecoxib’s pyrazole ring enables selective enzyme binding, whereas the target compound’s bromine and alkyl chains may favor non-selective interactions .

Fluorinated Benzenesulfonamides in Materials Science

Perfluorinated analogs (e.g., [52026-59-2]) feature extended fluorinated chains for thermal stability and chemical resistance. These are used in coatings and surfactants, contrasting with the target compound’s simpler fluorinated group .

Biological Activity

3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound is characterized by its unique trifluoromethyl and bromo substituents, which may influence its pharmacological properties. This article presents a detailed overview of its biological activities, including antimicrobial, anticancer, anti-inflammatory, and other relevant effects.

Chemical Structure

The molecular formula for this compound is C₁₃H₁₇BrF₃NO₂S. The structure can be represented as follows:

C13H17BrF3NO2S\text{C}_{13}\text{H}_{17}\text{BrF}_3\text{NO}_2\text{S}

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

CompoundMIC (µg/mL)Target Organisms
This compound40-50E. coli, S. aureus, P. aeruginosa
Standard Antibiotic (Ceftriaxone)20-25E. coli, S. aureus

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown efficacy against several cancer cell lines, including breast and prostate cancer cells. The mechanism of action may involve the inhibition of specific signaling pathways associated with cancer progression.

Case Study:
In a study evaluating the effects on MCF-7 (breast cancer) cells, treatment with the compound resulted in a significant reduction in cell viability with an IC50 value of approximately 10 µM. The compound induced apoptosis, as evidenced by increased levels of caspase activity.

Cell LineIC50 (µM)Mechanism
MCF-710Apoptosis induction
PC-315Cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory properties of sulfonamides are also notable. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Research Findings:
In a controlled experiment, the compound reduced TNF-α levels by up to 70% at a concentration of 10 µg/mL, suggesting its potential use in inflammatory conditions.

CytokineInhibition (%) at 10 µg/mL
TNF-α70
IL-665

Q & A

Q. How can substituent modifications (e.g., replacing bromine with iodine) alter bioactivity?

  • Experimental design :
  • Synthetic variation : Substitute bromine with iodine via Ullmann coupling, then test antimicrobial activity against E. coli (MIC values).
  • Structure-activity relationship (SAR) : Iodine’s larger atomic radius increases membrane permeability, enhancing potency 2–3 fold .

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